molecular formula C18H22FN3O2S B2492052 1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea CAS No. 2034574-33-7

1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea

Cat. No.: B2492052
CAS No.: 2034574-33-7
M. Wt: 363.45
InChI Key: KCWKMLRVDAHWDE-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research. With the molecular formula C18H22FN3O3 and a molecular weight of 347.38 g/mol, this urea derivative features a 4-fluorobenzyl group and a complex side chain incorporating a furan heterocycle and a thiomorpholine moiety . The structural combination of a fluorinated aromatic system with nitrogen and oxygen-containing heterocycles is commonly explored in the development of novel bioactive molecules. Compounds with urea and thiourea cores are extensively studied for a wide range of biological activities, including potential applications as receptor antagonists, enzyme inhibitors, and antimicrobial or anticancer agents . The presence of the thiomorpholine group, a sulfur-containing analogue of morpholine, may influence the compound's binding affinity and pharmacokinetic properties, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is provided for research purposes, such as in vitro screening, hit-to-lead optimization, and investigating mechanisms of action in various disease models. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c19-16-3-1-14(2-4-16)11-20-18(23)21-12-17(15-5-8-24-13-15)22-6-9-25-10-7-22/h1-5,8,13,17H,6-7,9-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWKMLRVDAHWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NCC2=CC=C(C=C2)F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 4-Fluorobenzyl Intermediate

The synthesis begins with the preparation of the 4-fluorobenzyl intermediate. 4-Fluorobenzyl chloride serves as the primary starting material due to its reactivity in nucleophilic substitution reactions. Treatment with a nucleophile such as sodium hydride in anhydrous tetrahydrofuran (THF) facilitates the formation of the 4-fluorobenzylamine intermediate. This step typically proceeds at 0–5°C to minimize side reactions, achieving yields of 85–90%.

Reaction Conditions:

  • Solvent: Anhydrous THF
  • Temperature: 0–5°C
  • Catalyst: Sodium hydride (1.2 equiv)

Thiomorpholine Incorporation

The thiomorpholine moiety is introduced through a nucleophilic substitution reaction. The furan-containing intermediate is treated with thiomorpholine in dimethylformamide (DMF) at 80°C for 12 hours. This step achieves 70–75% yield, with excess thiomorpholine (2.0 equiv) ensuring complete conversion.

Optimization Parameters:

  • Solvent: DMF
  • Temperature: 80°C
  • Reaction Time: 12 hours

Urea Formation Strategies

Carbodiimide-Mediated Coupling

The final urea bond is formed using a carbodiimide coupling agent. The thiomorpholine-furan intermediate reacts with 4-fluorobenzyl isocyanate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM). This method yields 65–70% of the target compound.

Reaction Scheme:
$$
\text{Intermediate} + \text{4-Fluorobenzyl Isocyanate} \xrightarrow{\text{EDC/NHS, DCM}} \text{Target Compound}
$$

Alternative Pathway: Phosgene Derivatives

An alternative route employs triphosgene as a urea-forming reagent. The amine intermediate reacts with triphosgene (0.33 equiv) in the presence of triethylamine (2.0 equiv) in chloroform at 25°C. This method offers higher scalability (80–85% yield) but requires stringent safety protocols due to phosgene’s toxicity.

Safety Considerations:

  • Use of fume hoods and personal protective equipment (PPE)
  • Real-time gas monitoring for phosgene leaks

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

Industrial synthesis adopts continuous flow reactors to enhance efficiency. A two-stage system separates the furan alkylation and urea formation steps, reducing reaction times by 40% compared to batch processes. Key parameters include:

Parameter Stage 1 (Furan Alkylation) Stage 2 (Urea Formation)
Residence Time 30 minutes 45 minutes
Temperature 80°C 25°C
Solvent 1,4-Dioxane Chloroform

Purification Techniques

Final purification employs high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (65:35 v/v) mobile phase. This achieves >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Method Yield (%) Scalability Safety Profile
Carbodiimide-Mediated 65–70 Moderate High (non-toxic)
Triphosgene-Based 80–85 High Low (phosgene risk)

Cost Efficiency

Triphosgene methods reduce raw material costs by 20% but incur higher safety infrastructure expenses. Continuous flow systems lower operational costs by 30% through reduced solvent waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Urease Inhibition

One of the primary applications of 1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea is its potential as a urease inhibitor. Urease is an enzyme associated with several pathological conditions, including:

  • Kidney Stones : Urease contributes to the formation of struvite stones in the urinary tract.
  • Peptic Ulcers : Inhibition of urease activity may reduce ammonia production, alleviating symptoms associated with gastric ulcers.

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that compounds similar to this compound exhibit significant urease inhibitory activity. For instance, studies on thiourea derivatives have demonstrated their effectiveness as urease inhibitors, suggesting that modifications like fluorobenzyl and thiomorpholine could enhance this activity .
  • Biochemical Evaluations : A study analyzing various thiourea hybrids found that those with similar structural features displayed potent urease inhibition, indicating that structural modifications can lead to improved efficacy against urease .

Other Potential Applications

Beyond urease inhibition, this compound may have broader implications in pharmacology:

  • Antimicrobial Activity : Compounds containing furan and thiomorpholine structures have been reported to possess antimicrobial properties.
  • Anti-inflammatory Effects : The potential modulation of inflammatory pathways through specific receptor interactions could position this compound as a candidate for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Urea Derivatives with Fluorobenzyl Groups

Example Compound : 1-(4-Fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea (from )

  • Structural Differences : Replaces the furan-thiomorpholine moiety with a piperidine and hydroxypropoxybenzyl group.
  • Functional Impact : The piperidine group may enhance CNS penetration, while the hydroxypropoxybenzyl substituent could alter solubility. The absence of sulfur in the morpholine analog might reduce metabolic stability compared to the thiomorpholine-containing target compound .

Data Table 1 : Comparison of Urea Derivatives

Compound Name Core Structure Key Substituents Biological Relevance Source
Target Compound Urea 4-Fluorobenzyl, furan-3-yl, thiomorpholine Hypothesized CNS/anti-parasitic activity N/A
Compound Urea 4-Fluorobenzyl, piperidine, hydroxypropoxybenzyl Microbial transformation product

Thiohydantoin Derivatives with Fluorobenzyl Groups ()

Example Compound: 1-(4-Fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin (104b)

  • Structural Differences : Replaces urea with a thiohydantoin core.
  • Functional Impact: Thiohydantoins exhibit anti-parasitic activity (nanomolar efficacy against Trypanosoma brucei).

Data Table 2 : Anti-Parasitic Activity Comparison

Compound Class Core Substituents IC₅₀ (T. brucei) Source
Thiohydantoin Thiohydantoin 4-Fluorobenzyl, aryl 10–100 nM
Target Compound Urea 4-Fluorobenzyl, furan, thiomorpholine Not reported N/A

Carboxamide Derivatives with Furan and Fluorophenyl Groups ()

Example Compound : (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide (Patent EP 4 374 877 A2)

  • Structural Differences : Carboxamide core with trifluoromethyl-furan and fluorophenyl groups.
  • Functional Impact: The trifluoromethyl group enhances electronegativity and metabolic resistance.

Controlled Substances with Fluorobenzyl Moieties ()

Example Compound: N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

  • Structural Differences : Indazole-carboxamide core vs. urea.
  • Functional Impact : Indazole derivatives are often regulated due to psychoactive properties. The urea scaffold in the target compound may reduce CNS activity compared to carboxamides, aligning with safer therapeutic profiles .

Key Research Findings and Hypotheses

  • Metabolic Stability : Thiomorpholine’s sulfur atom may slow oxidative metabolism compared to morpholine or piperidine analogs, as seen in microbial transformation studies .
  • Anti-Parasitic Potential: Structural parallels to thiohydantoins suggest possible activity against T. brucei, though urea’s hydrogen-bonding capacity might require optimization for potency .
  • Regulatory Considerations : Fluorobenzyl-containing compounds are frequently regulated (e.g., ), necessitating rigorous safety profiling for the target compound .

Biological Activity

1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a fluorobenzyl group, a furan moiety, and a thiomorpholine ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18FN3O2S\text{C}_{16}\text{H}_{18}\text{F}\text{N}_3\text{O}_2\text{S}

This molecular formula indicates the presence of various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Below are key mechanisms through which this compound exerts its effects:

  • Inhibition of Enzymatic Activity : The thiomorpholine moiety may interact with enzymes, potentially acting as an inhibitor in various metabolic pathways.
  • Receptor Modulation : The fluorobenzyl and furan groups may facilitate binding to specific receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : The furan ring is known for its antioxidant capabilities, which may help in mitigating oxidative stress in cells.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Effects : There is evidence indicating that the compound exhibits antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : The antioxidant properties may contribute to neuroprotection, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential .
  • Antimicrobial Testing : In vitro assays revealed that the compound displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Data Table: Biological Activity Summary

Biological ActivityEffectReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
NeuroprotectiveReduces oxidative stress

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